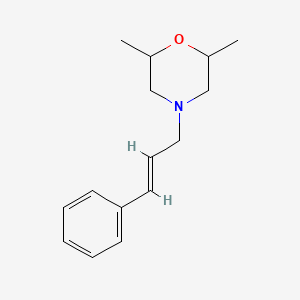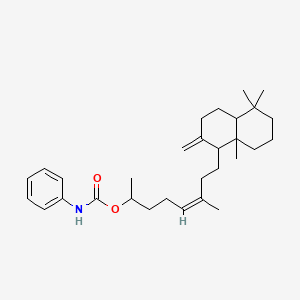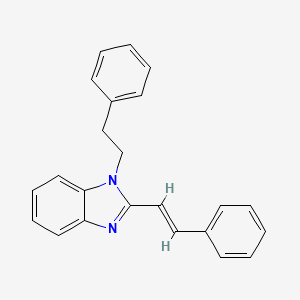
1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole, also known as PEBI, is a benzimidazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. In
作用機序
The mechanism of action of 1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole is not yet fully understood. However, several studies have suggested that it may act through multiple pathways. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of enzymes involved in cell proliferation and angiogenesis, the process by which new blood vessels form. Additionally, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells. In vivo studies have demonstrated that this compound can inhibit the growth of tumors in animal models. However, more research is needed to understand the full range of its effects on the body.
実験室実験の利点と制限
One advantage of 1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole is its relative ease of synthesis and high yield. Additionally, this compound has been shown to exhibit a range of biological activities, making it a potentially useful compound for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole. One area of interest is its potential as an anticancer agent. Further studies are needed to understand the full range of its effects on cancer cells and to optimize its use in the treatment of cancer. Additionally, this compound's antifungal and antibacterial properties make it a potential candidate for the development of new antimicrobial agents. Further research is needed to determine its efficacy against a range of microorganisms. Finally, there may be potential applications for this compound in other areas, such as the treatment of inflammation and autoimmune disorders. Further research is needed to explore these possibilities.
合成法
1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole can be synthesized through a simple one-pot reaction between o-phenylenediamine and cinnamaldehyde in the presence of acetic acid. The reaction yields a white crystalline solid, which can be purified through recrystallization. The synthesis method is relatively straightforward, and the yield of the reaction is high, making it an attractive option for large-scale production.
科学的研究の応用
1-(2-phenylethyl)-2-(2-phenylvinyl)-1H-benzimidazole has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anticancer activity. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-3-9-19(10-4-1)15-16-23-24-21-13-7-8-14-22(21)25(23)18-17-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNQBGJWGDTMPW-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

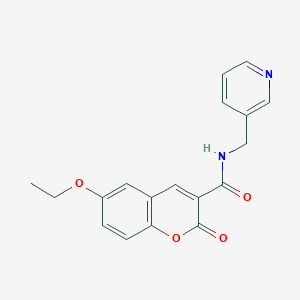

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)

![methyl 2-{[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5308817.png)
![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5308824.png)
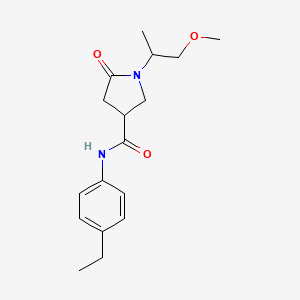
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
![N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5308855.png)
